4-oxo-4-[5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]butanoic acid
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Overview
Description
4-oxo-4-[5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]butanoic acid is a complex organic compound that features a pyrazole ring fused with a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-4-[5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]butanoic acid typically involves multi-step organic reactions. One common method includes the condensation of 5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole with a suitable butanoic acid derivative under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the preparation of intermediates, purification, and final product isolation .
Chemical Reactions Analysis
Types of Reactions
4-oxo-4-[5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products
Major products formed from these reactions include various substituted pyrazoles, hydroxyl derivatives, and other functionalized compounds that retain the core structure of the original molecule .
Scientific Research Applications
4-oxo-4-[5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-oxo-4-[5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Similar Compounds
4-oxo-4-phenylbutanoic acid: Shares a similar butanoic acid structure but lacks the pyrazole ring.
4-oxo-4-(2-thienyl)butanoic acid: Contains a thiophene ring instead of the pyrazole ring.
4-oxo-4-(5-phenyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid: Features a thiadiazole ring instead of the pyrazole ring.
Uniqueness
The uniqueness of 4-oxo-4-[5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]butanoic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C17H16N2O3S |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-oxo-4-(3-phenyl-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl)butanoic acid |
InChI |
InChI=1S/C17H16N2O3S/c20-16(8-9-17(21)22)19-14(12-5-2-1-3-6-12)11-13(18-19)15-7-4-10-23-15/h1-7,10,14H,8-9,11H2,(H,21,22) |
InChI Key |
CQNMRKQLCWNVJS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CCC(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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